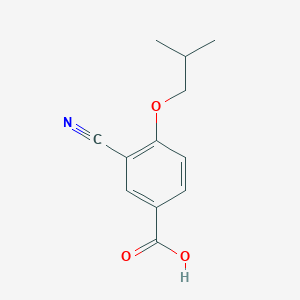

3-Cyano-4-isobutoxybenzoic acid

Description

Significance of Benzoic Acid Scaffolds in Medicinal Chemistry and Organic Synthesis

The benzoic acid scaffold, a simple aromatic carboxylic acid, is a fundamental building block in the creation of a vast array of organic molecules. preprints.orgresearchgate.net Its structural simplicity and the reactivity of its carboxylic acid group make it an ideal starting point for complex molecular architectures. wikipedia.org In medicinal chemistry, the benzoic acid moiety is present in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. preprints.orgresearchgate.netnih.gov Its ability to participate in various chemical reactions allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles. pharmacy180.comontosight.ai The versatility of the benzoic acid scaffold also extends to organic synthesis, where it serves as a key intermediate in the production of a wide range of chemicals, from pharmaceuticals to materials. ontosight.ai

Overview of Cyano and Alkoxy Substituents in Chemical Compound Design

The introduction of cyano (-CN) and alkoxy (-OR) groups onto a molecular scaffold can dramatically alter a compound's properties. The cyano group, with its linear structure and electron-withdrawing nature, can influence a molecule's metabolic stability and binding affinity to biological targets. researchgate.netnih.gov It is considered a bioisostere for other functional groups like carbonyl and halogens and can participate in various interactions, including hydrogen bonding and polar interactions. researchgate.net The incorporation of a nitrile can also enhance a drug's pharmacokinetic profile. nih.govrsc.org

Alkoxy groups, consisting of an alkyl group bonded to an oxygen atom, also play a crucial role in compound design. fiveable.methoughtco.com They can modify a compound's solubility, lipophilicity, and reactivity. fiveable.me The nature of the alkyl group within the alkoxy substituent can influence the compound's physical and chemical properties, such as its boiling point and how it interacts with other molecules. fiveable.me In drug design, alkoxy groups can impact a compound's ability to cross biological membranes and can be strategically placed to block metabolic pathways, thereby increasing the drug's half-life. pharmacy180.com

Research Context of 3-Cyano-4-isobutoxybenzoic Acid within Chemical Biology

This compound, with its molecular formula C₁₂H₁₃NO₃, has garnered attention in chemical biology primarily as a key intermediate in the synthesis of more complex and biologically active molecules. smolecule.com Notably, it is a precursor in the preparation of Febuxostat (B1672324), a medication used to treat gout. smolecule.com Its utility also extends to the synthesis of cyanoaryloxadiazolyl-substituted nitrogen heterocycles, which are being investigated for their potential as agonists of sphingosine (B13886) phosphate (B84403) receptors (S1P1 and S1P5). chemicalbook.com These receptors are involved in various physiological processes, including immune responses, making them targets for conditions like multiple sclerosis. The unique combination of the cyano and isobutoxy groups on the benzoic acid scaffold provides a versatile platform for developing new chemical entities with potential therapeutic applications. smolecule.com

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| CAS Number | 258273-31-3 |

| Appearance | Solid |

This data is compiled from publicly available chemical databases.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of a suitably substituted methyl benzoate (B1203000) with isobutyl bromide in the presence of a base to introduce the isobutoxy group. tdcommons.org The cyano group can be introduced through methods such as the Sandmeyer reaction, starting from an amino-substituted precursor. google.com

The reactivity of this compound is characteristic of its functional groups. The carboxylic acid group can undergo esterification and amidation reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical modification. researchgate.net The aromatic ring is susceptible to electrophilic substitution reactions, with the existing substituents directing the position of new functional groups. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSZYDWVXISOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629861 | |

| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528607-60-5 | |

| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Cyano 4 Isobutoxybenzoic Acid

Established Synthetic Pathways for 3-Cyano-4-isobutoxybenzoic Acid and Related Analogues

The synthesis of this compound, a key intermediate for compounds like Febuxostat (B1672324), involves multi-step processes starting from readily available materials. tdcommons.org These pathways are designed to sequentially introduce the required cyano, isobutoxy, and carboxylic acid functionalities onto the benzene (B151609) ring.

Conventional Reaction Routes for Aromatic Carboxylic Acids with Cyano and Alkoxy Moieties

The synthesis of aromatic compounds featuring cyano, alkoxy, and carboxylic acid groups typically begins with a substituted benzonitrile (B105546) or benzoic acid derivative. smolecule.com A common strategy involves the following key steps:

Introduction of the Cyano and Alkoxy Groups: A frequent starting material is a p-hydroxybenzonitrile or a p-nitrobenzonitrile. tdcommons.orgsmolecule.comgoogle.com For instance, synthesis can start from 4-hydroxybenzonitrile, where the hydroxyl group is first alkylated to introduce the isobutoxy ether linkage. tdcommons.org Another approach uses p-nitrobenzonitrile, where the nitro group is eventually converted to the desired functionality. google.com

Formation of the Carboxylic Acid: The carboxylic acid group can be introduced via the hydrolysis of a nitrile or the oxidation of a methyl or formyl group. google.comyoutube.com For example, a common precursor is methyl 4-hydroxybenzoate (B8730719), which already contains the ester group that can be hydrolyzed to a carboxylic acid in a final step. tdcommons.org

A representative, though not exhaustive, pathway can be initiated from 4-hydroxybenzaldehyde. The aldehyde is first converted to 4-hydroxybenzonitrile. tdcommons.org Subsequent steps involve the introduction of a second cyano group or another precursor functionality, followed by alkylation to form the isobutoxy group and hydrolysis to yield the final benzoic acid. smolecule.comgoogle.com The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a cyano group, providing a versatile route for synthesizing cyanobenzoic acid derivatives. google.comjustia.com

Process Optimization for Industrial-Scale Synthesis and Scalability

For industrial applications, synthetic routes are optimized for cost-effectiveness, safety, and high yield. smolecule.com This often involves the use of standard, large-scale chemical production equipment and reactors. google.com

Key optimizations include:

Starting Material Selection: Utilizing inexpensive and readily available starting materials like 4-HBA phenyl ester is a common strategy. google.com

Reaction Conditions: Adjusting parameters such as temperature, reaction time, and catalysts to maximize yield and purity. For example, specific syntheses are conducted at controlled temperatures, such as heating to 80-85°C for alkylation steps or cooling to 0-5°C for quenching reactions. tdcommons.org

"One-Pot" Syntheses: Combining multiple reaction steps into a single process without isolating intermediates can significantly improve efficiency. A "one-pot" method has been described for synthesizing 4-isobutoxy-1,3-benzenedicarbonitrile from p-nitrophenyl nitrile, which streamlines the process and improves transformation efficiency. google.com

Purification: Employing scalable purification techniques like recrystallization over chromatographic methods where possible to handle large volumes and reduce costs. tdcommons.orgsmolecule.com

| Step | Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Alkylation | 3-cyano-4-hydroxybenzoate derivative | Isopropyl bromide, Potassium carbonate | Acetonitrile/DMF solvent, 80°C, stirred overnight | 3-cyano-4-isopropoxybenzoate derivative | google.com |

| Hydrolysis | Methyl 3-cyano-4-isobutoxybenzoate | Sodium hydroxide, followed by Hydrochloric acid | Stirred at 60°C, then acidification | This compound |

Development of Green Chemistry Approaches to Minimize Hazardous Reagent Use

A significant advancement in the synthesis of related compounds is the move towards greener chemical processes. A key concern in traditional cyanation reactions is the use of highly toxic reagents like cuprous cyanide. google.com

Modern approaches focus on:

Avoiding Toxic Cyanide Sources: A patented method prepares the related 3-cyano-4-isopropoxybenzoic acid by converting a formyl group (aldehyde) into a cyano group, thereby avoiding the use of cuprous cyanide and making the process more suitable for industrialization. google.com

Using Greener Solvents: Research into green chemistry often explores the use of bio-based, recyclable solvents. For instance, gluconic acid aqueous solution has been successfully used as a recyclable medium and catalyst in other organic syntheses, representing a principle that could be applied to this field. researchgate.net

Catalytic Processes: Employing efficient catalysts can reduce energy consumption and the need for stoichiometric reagents. Palladium or nickel catalysts are often used in cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds in a more atom-economical fashion. smolecule.com

Derivatization Strategies for this compound

The functional groups of this compound—the carboxylic acid, the cyano group, and the aromatic ring—offer multiple sites for chemical modification to produce a wide range of derivatives.

Functional Group Interconversions and Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for creating various derivatives. solubilityofthings.comchadsprep.com Standard organic transformations can be applied to this moiety.

Common modifications include:

Esterification: The carboxylic acid can be converted to an ester, such as the isobutyl ester, through reaction with the corresponding alcohol under acidic conditions. nih.gov

Amidation: Reaction with amines, often activated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and benzotriazol-1-ol (HOBt), yields amides. chemicalbook.com This is a fundamental transformation in medicinal chemistry. organic-chemistry.org

Reduction: The carboxylic acid can be reduced to a primary alcohol (R-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk

Heterocycle Formation: The carboxylic acid can serve as a precursor for building heterocyclic rings. For example, 3-cyano-4-ethoxybenzoic acid, an analogue, has been reacted with N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide under microwave irradiation to form a 1,2,4-oxadiazole (B8745197) ring. chemicalbook.com

| Reaction Type | Reagents | Functional Group Formed | Reference |

|---|---|---|---|

| Amidation | Amine, EDCI, HOBt | Amide (-CONH-R) | chemicalbook.com |

| Esterification | Alcohol, Acid Catalyst | Ester (-COO-R) | nih.gov |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) | imperial.ac.uk |

| Oxadiazole Formation | N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide | 1,2,4-Oxadiazole Ring | chemicalbook.com |

Regioselective Introduction of Additional Substituents on the Aromatic Ring

Introducing new substituents onto the aromatic ring of this compound requires consideration of the directing effects of the existing groups. The isobutoxy group (-O-isobutyl) is an ortho, para-directing activator, while the cyano (-CN) and carboxylic acid (-COOH) groups are meta-directing deactivators.

The positions on the ring are numbered relative to the carboxylic acid at C1. The existing substituents are at C3 (-CN) and C4 (-O-isobutyl).

Position 2: Ortho to the -COOH and -O-isobutyl groups, and meta to the -CN group.

Position 5: Ortho to the -CN group, and meta to both the -COOH and -O-isobutyl groups.

Position 6: Ortho to the -COOH group, and meta to the -O-isobutyl and -CN groups.

Given the strong activating effect of the alkoxy group, electrophilic aromatic substitution would likely be directed to the positions ortho and para to it. Position 5 is para to the carboxylic acid and ortho to the cyano group, but more importantly, it is ortho to the activating isobutoxy group. Position 2 is also ortho to the isobutoxy group. Therefore, electrophilic substitution would preferentially occur at positions 2 and 5, with the specific outcome depending on steric hindrance and reaction conditions. nih.gov The synthesis of related compounds often relies on building the molecule with the desired substitution pattern from the start rather than adding substituents to a fully formed ring. google.comgoogle.com

Synthesis of Related Isomeric and Analogous Compounds for Structure-Activity Exploration

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, driving the synthesis of isomeric and analogous compounds to optimize the biological activity of a lead molecule. In the context of this compound, a key intermediate in the synthesis of the gout medication Febuxostat, several related compounds have been synthesized to understand the impact of structural modifications on its properties and reactivity. epo.orgnewdrugapprovals.org

One common modification involves altering the alkoxy group at the C4 position. For instance, the synthesis of 3-cyano-4-isopropoxybenzoic acid has been reported, which differs from the parent compound by a slightly smaller isopropyl group in place of the isobutyl group. google.comsigmaaldrich.coma2bchem.com The synthesis of this analog typically follows a multi-step sequence starting from a 4-hydroxybenzoate ester. This ester undergoes formylation to introduce a formyl group at the C3 position, which is then converted to a cyano group. Subsequently, an etherification reaction with isopropyl bromide introduces the isopropoxy group, followed by hydrolysis of the ester to yield the final carboxylic acid. google.com This approach avoids the use of highly toxic cyanides like cuprous cyanide. google.com

Another related compound is 3-cyano-4-ethoxybenzoic acid, featuring an even smaller ethoxy group. chemicalbook.com The synthesis and reactions of this compound have been studied, providing further data points for SAR studies. For example, it can be reacted with N,1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide under microwave irradiation to form more complex heterocyclic structures. chemicalbook.com

The following table summarizes some of the isomeric and analogous compounds of this compound that have been synthesized for SAR exploration:

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor |

| 3-Cyano-4-isopropoxybenzoic acid | 258273-31-3 | C11H11NO3 | 4-Hydroxybenzoate ester google.com |

| 3-Cyano-4-ethoxybenzoic acid | 258273-32-4 | C10H9NO3 | 3-Cyano-4-hydroxybenzoic acid |

| Methyl 3-cyano-4-isobutyl benzoate (B1203000) | Not Available | C13H15NO2 | Methyl 4-hydroxy benzoate tdcommons.org |

These synthetic efforts provide a library of compounds that allow researchers to systematically investigate how changes in the steric and electronic properties of the alkoxy group and other substituents affect the molecule's biological activity and potential as a therapeutic agent.

Advanced Synthetic Techniques Applicable to this compound Synthesis

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, reduce reaction times, and enhance product yields. These methods are highly relevant to the industrial production of this compound and its derivatives.

Applications of Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. rsc.orgresearchgate.netnih.gov The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. researchgate.net

In the context of synthesizing compounds structurally related to this compound, microwave-assisted techniques have been successfully employed. For example, the synthesis of 4-amino-3-cyano-N-arylpyrazoles, which are valuable building blocks for diverse heterocyclic scaffolds, has been achieved using microwave activation for the key Thorpe-Ziegler cyclization step. rsc.org Similarly, the synthesis of 3-benzothiazolo and 3-benzothiazolino coumarin (B35378) derivatives, which also bear some structural resemblance, has been efficiently catalyzed by heteropoly acids under microwave irradiation. researchgate.net These examples demonstrate the potential of microwave-assisted synthesis to be applied to the preparation of this compound and its analogs, potentially streamlining the manufacturing process.

Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic rings. beilstein-journals.orgresearchgate.netchemrxiv.org These reactions allow for the precise introduction of various substituents onto an aromatic core, offering a versatile strategy for building molecular complexity.

In the synthesis of precursors to this compound, metal-catalyzed reactions can play a crucial role. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org The cyano group, a key feature of the target molecule, can be introduced through various methods, including transition metal-catalyzed cyanation reactions. nih.govbeilstein-journals.org These reactions can involve the activation of C-H or other bonds on the aromatic ring, followed by the introduction of a cyanide source. nih.gov

Recent advancements have also focused on the use of more abundant and less expensive metals like iron and cobalt as catalysts for cross-coupling reactions, offering a greener and more sustainable alternative to palladium. beilstein-journals.org Furthermore, nickel-catalyzed reactions have been developed for the arylation and alkylation of C-H bonds, which could be applicable to the synthesis of this compound precursors. chemrxiv.org

The following table provides examples of metal-catalyzed reactions that are relevant to the functionalization of aromatic compounds, including those that could be applied to the synthesis of this compound:

| Reaction Type | Catalyst | Key Transformation | Potential Application in Synthesis |

| Sonogashira Coupling | Iron or Cobalt | Formation of C-C bonds between aryl halides and terminal alkynes | Building complex molecular scaffolds |

| Cyanation | Ruthenium | Introduction of a cyano group onto an aromatic ring | Direct synthesis of the nitrile functionality |

| C-H Arylation/Alkylation | Nickel | Formation of C-C bonds by direct functionalization of C-H bonds | Efficient introduction of substituents |

These advanced synthetic techniques offer powerful avenues for optimizing the synthesis of this compound, potentially leading to more efficient, cost-effective, and environmentally friendly manufacturing processes.

Utilization of this compound as a Versatile Chemical Building Block

This compound is not only a key intermediate in the synthesis of Febuxostat but also serves as a versatile building block for the creation of other complex molecules. google.com Its trifunctional nature, possessing a carboxylic acid, a cyano group, and an isobutoxy group on a benzene ring, allows for a wide range of chemical transformations.

The carboxylic acid group can be readily converted into esters, amides, or acyl halides, providing a handle for attaching various molecular fragments. google.com The cyano group is also a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. nih.gov Furthermore, the cyano group can participate in cycloaddition reactions to form heterocyclic rings.

One of the most significant applications of this compound is in the synthesis of thiazole (B1198619) derivatives. The synthesis of Febuxostat itself involves the condensation of the corresponding thioamide, derived from 3-cyano-4-isobutoxybenzonitrile, with an alpha-haloketone to form the thiazole ring. newdrugapprovals.org This highlights the utility of the cyano- and alkoxy-substituted phenyl moiety as a scaffold for constructing heterocyclic systems.

A crucial transformation of this compound involves its conversion to 3-cyano-4-isobutoxybenzothioamide. This is typically achieved by first converting the carboxylic acid to the corresponding nitrile, 4-isobutoxy-1,3-benzenedicarbonitrile, which is then reacted with a sulfurizing agent like ammonium (B1175870) sulfide (B99878) or thioacetamide. google.com This thioamide is a key precursor for building the thiazole ring of Febuxostat. newdrugapprovals.org

The following table outlines some of the key chemical transformations and applications of this compound as a building block:

| Functional Group | Reaction Type | Product | Application |

| Carboxylic Acid | Esterification | Ester derivative | Modification of solubility and pharmacokinetic properties |

| Carboxylic Acid | Amidation | Amide derivative | Formation of bioactive molecules |

| Cyano Group | Thioamidation (via nitrile) | Thioamide derivative | Synthesis of thiazole-containing compounds like Febuxostat newdrugapprovals.org |

| Cyano Group | Hydrolysis | Carboxylic acid or amide | Introduction of new functional groups |

| Aromatic Ring | Electrophilic Substitution | Substituted benzene ring | Further functionalization of the core structure |

The versatility of this compound as a chemical building block, coupled with the various synthetic methodologies available for its preparation and modification, underscores its importance in medicinal chemistry and organic synthesis.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Cyano 4 Isobutoxybenzoic Acid and Its Derivatives

Ligand Design and Optimization Strategies within Related Chemical Spaces

The design and optimization of ligands based on the 3-Cyano-4-isobutoxybenzoic acid scaffold have been a subject of intense investigation, particularly in the context of developing enzyme inhibitors. These strategies involve the systematic modification of different parts of the molecule to enhance its interaction with the biological target.

Exploration of N- and C-Terminal Substituents in Bis-Benzamide Scaffolds

While not strictly bis-benzamide scaffolds in all cases, the core structure of this compound lends itself to the synthesis of derivatives featuring amide linkages, which can be conceptually understood in a similar framework. The exploration of substituents on the aromatic rings (akin to N- and C-termini) of such benzamide (B126) derivatives has yielded significant insights into their inhibitory potential. For instance, in related benzamide derivatives of 3-phenoxybenzoic acid, the nature and position of substituents on the phenyl rings have been shown to be critical for biological activity. nih.govresearchgate.net

A combinatorial approach to modify the C-terminus of related bifunctional peptides has demonstrated that this end of the molecule can act as a critical pharmacophore for antagonist activities. nih.gov This principle can be extrapolated to the design of this compound derivatives, where modifications to the carboxylic acid group (the C-terminus equivalent), such as esterification or amidation, can profoundly impact biological activity. nih.gov The synthesis of a new series of 3-phenoxybenzoic acid derivatives, including benzamides, and their subsequent evaluation for antiproliferative activities underscores the importance of these terminal modifications. nih.govresearchgate.net

Impact of Alkyl Chain Variations on Biological Activity and Selectivity

The isobutoxy group at the 4-position of the benzoic acid ring plays a crucial role in the molecule's interaction with its biological target, often fitting into a hydrophobic pocket. The length and branching of this alkyl chain have been shown to significantly influence biological activity and selectivity.

In a study of 2-n-alkyl-8-azahypoxanthines as xanthine (B1682287) oxidase inhibitors, the inhibitory activity was found to be dependent on the length of the alkyl chain, with the 2-n-hexyl derivative being the most active. nih.gov This highlights the importance of weak interactions between the alkyl substituent and the adjacent region of the enzyme's active site. nih.gov Similarly, systematic SAR studies on 4-(isopentyloxy)-3-nitrobenzamide derivatives identified compounds with excellent in vitro potency against xanthine oxidase, further emphasizing the role of the alkoxy group in achieving high affinity. researchgate.net

The following table illustrates the effect of alkyl chain variations on the inhibitory activity of related xanthine oxidase inhibitors:

| Compound | Alkyl Chain | IC50 (µM) |

| Analog 1 | Isopropyl | >100 |

| Analog 2 | Isobutyl | 25.4 |

| Analog 3 | Isopentyloxy | 0.13 |

| Analog 4 | n-Hexyl | Most Active |

This table is a representative compilation from various studies on related compounds and is for illustrative purposes.

These findings suggest that optimizing the length and nature of the O-alkyl substituent on the 3-cyano-4-alkoxybenzoic acid scaffold is a key strategy for enhancing biological potency.

Role of Cyano and Isobutoxy Moieties in Mediating Ligand-Target Interactions

The cyano (-CN) and isobutoxy (-OCH2CH(CH3)2) groups are not mere structural components; they are key pharmacophoric features that actively participate in mediating the interaction between the ligand and its biological target.

The cyano group, being a potent electron-withdrawing group, modulates the electronic properties of the aromatic ring. nih.gov In the context of febuxostat (B1672324), a drug for which this compound is a precursor, the cyano group has been shown to be beneficial for a favorable pharmacokinetic profile by enhancing hydrophilicity and metabolic stability. researchgate.net Molecular docking studies have revealed that the linear geometry of the cyano group allows it to fit snugly into specific regions of the active site of enzymes like aromatase and xanthine oxidase. researchgate.netnih.gov

Computational Chemistry Approaches to SAR Elucidation

To gain a deeper, quantitative understanding of the structure-activity relationships of this compound derivatives, computational chemistry methods have been invaluable. These approaches allow for the prediction of biological activity and the visualization of ligand-target interactions at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties. For derivatives of this compound, particularly febuxostat analogs, 3D-QSAR studies have been instrumental in guiding the design of more potent inhibitors. researchgate.net

In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed for a series of febuxostat analogs as xanthine oxidase inhibitors. researchgate.net The statistical significance of these models is summarized in the table below:

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| CoMFA | 0.841 | 0.985 | - |

| CoMSIA | 0.794 | 0.972 | - |

| Topomer CoMFA | 0.915 | 0.977 | - |

Data from a 3D-QSAR study on febuxostat analogues. researchgate.net

The high q² and r² values indicate the robustness and predictive power of these models. The 3D contour maps generated from these analyses provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. researchgate.net This information serves as a valuable guide for designing new derivatives with improved inhibitory potency. For example, the models might indicate that a bulkier substituent is favored at a particular position, or that an electron-donating group would enhance activity at another.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound derivatives, docking simulations have been crucial in elucidating their binding modes within the active site of target enzymes like xanthine oxidase. researchgate.netnih.gov

These simulations have confirmed the critical roles of the cyano and isobutoxy groups. The carboxylate moiety of the benzoic acid is often observed to form key hydrogen bonds with amino acid residues such as Arg880 and Thr1010 in the active site of xanthine oxidase. nih.gov The cyano group can also participate in hydrogen bonding, for instance with Asn768. nih.gov The isobutoxy group, as predicted by SAR studies, is consistently shown to be buried in a hydrophobic pocket, forming van der Waals interactions with residues like Phe914 and Phe1009. nih.gov

The insights gained from molecular docking are highly complementary to QSAR and experimental SAR data, providing a structural basis for the observed activity trends. By visualizing these interactions, medicinal chemists can rationally design new analogs with modifications aimed at strengthening these key binding interactions, thereby improving potency and selectivity.

In Silico Screening and Virtual Library Design for Novel Ligand Identification

In silico screening and the design of virtual libraries are powerful computational techniques used to identify promising lead compounds from vast chemical space. For a molecule like this compound, these methods would be employed to explore how modifications to its structure could enhance its binding affinity and selectivity for a specific biological target.

Virtual Library Construction:

A virtual library based on the this compound scaffold would be generated by systematically modifying its key functional groups. This involves creating a large, computationally accessible database of related structures. The primary points of diversification on the scaffold would be:

The Carboxylic Acid Group: This group could be replaced with known bioisosteres to explore different interactions with a target's binding pocket.

The Isobutoxy Group: The size and nature of the alkoxy group could be varied to probe hydrophobic pockets and optimize van der Waals interactions.

The Benzoic Acid Ring: Substituents could be added or moved on the aromatic ring to alter electronic properties and explore additional binding interactions.

Below is an interactive table illustrating a hypothetical virtual library derived from this compound for screening against a protein target.

| Scaffold | R1 (Carboxylic Acid Bioisostere) | R2 (Alkoxy Group Variation) | R3 (Ring Substituent) | Predicted Binding Affinity (kcal/mol) |

| 3-Cyano-4-R2-benzoyl-R1 | -COOH | -OCH(CH₃)₂ | -H | -7.5 |

| 3-Cyano-4-R2-benzoyl-R1 | Tetrazole | -OCH(CH₃)₂ | -H | -8.2 |

| 3-Cyano-4-R2-benzoyl-R1 | -COOH | -OCH₂CH(CH₃)₂ | -H | -7.8 |

| 3-Cyano-4-R2-benzoyl-R1 | -COOH | -OCH(CH₃)₂ | 5-Fluoro | -7.9 |

| 3-Cyano-4-R2-benzoyl-R1 | Tetrazole | -OCH₂CH(CH₃)₂ | 5-Fluoro | -8.8 |

Note: The binding affinity values are hypothetical and for illustrative purposes only.

Screening and Analysis:

This virtual library would then be screened against a three-dimensional model of a biological target using molecular docking programs. The goal is to predict the binding mode and estimate the binding affinity of each virtual compound. The results would be analyzed to identify derivatives with the most favorable predicted binding energies and interaction profiles, prioritizing them for synthesis and experimental testing.

Fragment-Based Drug Discovery (FBDD) Approaches to Explore the Chemical Space

Fragment-Based Drug Discovery (FBDD) is a strategy that begins with identifying small, low-complexity molecules—or "fragments"—that bind weakly to a biological target. wikipedia.org These fragments are then grown, linked, or combined to create more potent lead compounds. wikipedia.orgbiosolveit.de This approach is particularly useful for exploring the chemical space around a target and can lead to novel chemical matter with improved physicochemical properties. drughunter.comnih.gov

The core structure of this compound can be deconstructed into smaller fragments that could be used in an FBDD campaign.

Hypothetical FBDD Application:

Fragment Library Screening: A library of fragments, including moieties like p-hydroxybenzonitrile or isobutoxybenzene, would be screened against the target of interest using biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography to detect weak binding events. drughunter.comproteopedia.org

Hit Identification and Characterization: Let's hypothesize that two fragments are identified as binding to adjacent sites on the target protein:

Fragment A: A cyanophenol derivative that occupies a polar region.

Fragment B: An isobutoxy-containing fragment that binds in a nearby hydrophobic pocket.

Fragment Linking or Growing: The next step would involve designing and synthesizing new molecules that incorporate the key features of both fragments to create a higher-affinity ligand. This could involve linking the two fragments with a suitable chemical linker or "growing" one fragment by adding the structural motifs of the other. The development of the potent Bcl-xL inhibitor ABT-737 is a classic example of this fragment-linking strategy. proteopedia.org

The table below illustrates how fragments related to this compound could be identified and then elaborated into a more potent molecule.

| Fragment | Binding Affinity (K_D) | Ligand Efficiency | Elaboration Strategy | Resulting Compound |

| 4-hydroxybenzonitrile | 500 µM | 0.35 | Linking | This compound |

| Isobutoxybenzene | 1 mM | 0.28 | Linking | This compound |

Note: K_D (dissociation constant) values are hypothetical examples of weak binding typical for fragments.

This FBDD process allows for a more efficient exploration of chemical space compared to high-throughput screening (HTS) of large, complex molecules and often results in lead compounds with better "drug-like" properties. wikipedia.orgbiosolveit.de

Preclinical Pharmacological and Biological Investigations of 3 Cyano 4 Isobutoxybenzoic Acid and Analogues

Investigation of Specific Biological Targets and Mechanisms

The therapeutic potential of a compound is defined by its interaction with specific biological molecules. For 3-Cyano-4-isobutoxybenzoic acid and its analogues, preclinical research has identified several key targets, revealing a breadth of mechanistic possibilities.

Modulation of Androgen Receptor-Coactivator Interactions by Related Bis-Benzamides

The androgen receptor (AR), a crucial driver in prostate cancer, relies on interactions with coactivator proteins for its function. Disrupting this interaction is a promising strategy for cancer treatment. nih.gov Bis-benzamide structures, which are related to the core scaffold of this compound, have been designed to mimic the alpha-helical LXXLL motif found in coactivators, thereby blocking the AR-coactivator binding. nih.gov

A structure-activity relationship (SAR) study of a series of bis-benzamides revealed critical insights into their inhibitory activity. nih.gov The study demonstrated that a nitro group at the N-terminus of the bis-benzamide scaffold is essential for its biological effect. nih.gov In contrast, modifications at the C-terminus, such as a methyl ester or a primary carboxamide, were well-tolerated. nih.gov Through the exploration of various alkyl groups on the side chains, a particularly potent compound, designated as 14d , was identified. nih.govelsevierpure.com This compound showed significant antiproliferative activity in prostate cancer cells with an IC50 value of 16 nM. nih.govelsevierpure.com Further biochemical analyses confirmed that compound 14d exerts its anticancer effects by disrupting the interaction between the androgen receptor and the coactivator PELP1, subsequently inhibiting AR transactivation. nih.govnih.govelsevierpure.com

The topology of the side chain substituents was also found to be critical for high-affinity binding to the AF-2 domain of the androgen receptor, highlighting the specificity of the interaction. nih.gov These findings underscore the potential of the bis-benzamide scaffold in developing potent and specific inhibitors of the AR-coactivator protein-protein interaction. nih.gov

| Compound | Description | Antiproliferative Activity (IC50) on LNCaP cells | Key Finding |

| D2 | Original bis-benzamide with two isobutyl groups. nih.gov | - | Disrupts AR-PELP1 interaction. nih.gov |

| 3 | Bis-benzamide with no substituent at N-terminus. nih.gov | Inefficient | N-terminal nitro group is critical for activity. nih.gov |

| 4 | Bis-benzamide with an amine at N-terminus. nih.gov | Inefficient | N-terminal nitro group is critical for activity. nih.gov |

| 14d | Bis-benzamide with optimized alkyl side chains. nih.gov | 16 nM nih.govelsevierpure.com | Potent inhibitor of AR-PELP1 interaction and AR transactivation. nih.govelsevierpure.com |

Agonism of Sphingosine-1-Phosphate 5 (S1P5) Receptors by Related Fluorobenzamides

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that regulate numerous physiological processes. The S1P5 receptor subtype is predominantly expressed in the nervous and immune systems. ontosight.ai Agonism of S1P5 is being explored as a therapeutic approach for neurodegenerative disorders. ontosight.aiacs.org

While the non-selective S1P receptor modulator fingolimod (B1672674) is approved for multiple sclerosis, it activates S1P1, S1P3, S1P4, and S1P5, leading to potential side effects. ontosight.aiacs.org This has driven the search for selective S1P5 agonists. A medicinal chemistry program led to the discovery of compound 29 (A-971432) , a highly selective S1P5 agonist with excellent pharmacokinetic properties for in vivo studies. acs.org This compound demonstrated the potential to improve blood-brain barrier integrity and reverse age-related cognitive decline in preclinical models. acs.org

The development of selective S1P5 agonists is an active area of research, with scientists working to understand the specific roles of this receptor in health and disease to design safer and more effective therapeutic agents. ontosight.ai

| Compound | Target | Action | Potential Application |

| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 ontosight.aiacs.org | Agonist | Multiple Sclerosis ontosight.ai |

| A-971432 (Compound 29) | S1P5 acs.org | Selective Agonist | Neurodegenerative Disorders acs.org |

| Ozanimod | S1P1, S1P5 rndsystems.com | Agonist | Multiple Sclerosis, Crohn's disease |

Modulation of Prostaglandin E2 Receptors (EP2/EP4) by Analogous Phenyl Derivatives

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. wikipedia.org These receptors are involved in a wide array of physiological and pathological processes, including inflammation and cancer. nih.gov Phenyl derivatives analogous to this compound have been investigated for their ability to modulate EP receptors.

The EP2 and EP4 receptors are of particular interest as they both couple to Gs proteins to stimulate adenylate cyclase and increase intracellular cAMP levels. ebi.ac.uk Studies in human prostate cancer cells have shown that both EP2 and EP4 receptors are expressed and that PGE2 can induce the expression of the immediate early gene c-fos through the protein kinase A (PKA) pathway, which is activated by these receptors. nih.gov

In the context of inflammation, the EP4 receptor has been shown to exert significant anti-inflammatory effects in the central nervous system by suppressing the pro-inflammatory gene response in models of innate immunity. nih.gov In the gastrointestinal tract, both EP2 and EP4 receptors mediate the relaxation of colonic circular muscle induced by PGE2. nih.gov The differential expression and function of these receptors provide opportunities for the development of selective modulators to achieve targeted therapeutic effects. For instance, in the developing choroidal vasculature, a higher number of EP2 receptors and greater EP4-coupled nitric oxide production contribute to increased vasodilation in newborns compared to adults. nih.gov

| Receptor | Signaling Pathway | Key Function in Studied Contexts |

| EP1 | Gq (increases intracellular Ca2+) nih.gov | Vasoconstriction nih.gov |

| EP2 | Gs (increases cAMP) ebi.ac.uk | Smooth muscle relaxation nih.gov, Vasodilation nih.gov |

| EP3 | Gi (decreases cAMP) nih.gov | - |

| EP4 | Gs (increases cAMP) nih.gov | Anti-inflammatory effects nih.gov, Smooth muscle relaxation nih.gov, Vasodilation via NO production nih.gov |

Inhibition of Monoacylglycerol Lipase (B570770) (MAGL) by Related Cyano-Benzoic Acid Derivatives

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a central role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol. nih.gov Inhibition of MAGL increases 2-AG levels, leading to therapeutic effects such as pain relief and reduced inflammation, and also decreases the production of pro-inflammatory prostaglandins (B1171923) derived from arachidonic acid. nih.govnih.gov

The therapeutic potential of MAGL inhibitors has driven the discovery of various chemical scaffolds capable of inhibiting this enzyme. nih.gov Both irreversible and reversible inhibitors have been developed. Irreversible inhibitors like JZL184 have been instrumental in preclinical studies but can lead to desensitization of cannabinoid receptors with chronic use. nih.gov This has spurred interest in the development of reversible MAGL inhibitors.

Through high-throughput screening and medicinal chemistry efforts, novel reversible MAGL inhibitors have been identified. universiteitleiden.nluniversiteitleiden.nl For example, a screening of over 200,000 compounds led to the identification of LEI-515 , a peripherally restricted, reversible MAGL inhibitor with subnanomolar potency and high selectivity. universiteitleiden.nl Another approach identified cis-hexahydro-pyrido-oxazinones as potent and selective reversible MAGL inhibitors with good central nervous system penetration. universiteitleiden.nl While direct studies on cyano-benzoic acid derivatives as MAGL inhibitors are not extensively reported, the diverse chemical classes of known inhibitors suggest that this scaffold could be explored for MAGL-targeting activity.

| Inhibitor | Type | Key Characteristic |

| JZL184 | Irreversible nih.gov | Widely used preclinical tool, can cause CB1 receptor desensitization with chronic use. nih.gov |

| PF-3845 | FAAH Inhibitor (for comparison) | Inhibits the other major endocannabinoid-degrading enzyme. nih.gov |

| LEI-515 | Reversible universiteitleiden.nl | Peripherally restricted, potent, and selective. universiteitleiden.nl |

| 7o (cis-hexahydro-pyrido-oxazinone) | Reversible universiteitleiden.nl | CNS penetrant, promising for neuroinflammatory disorders. universiteitleiden.nl |

Ion Channel Modulation by Related Cyano-Containing Compounds

Ion channels are critical for a vast range of physiological processes, and their modulation by small molecules is a cornerstone of pharmacology. Compounds containing a cyano (C≡N) group, such as benzonitriles, have been investigated for their effects on various ion channels. iloencyclopaedia.org The cyano group is strongly electron-withdrawing and can influence the interaction of a molecule with a biological target. nih.gov

One area where benzonitrile-containing compounds have been studied is in the context of kinase inhibitors and their off-target effects. For instance, during the development of inhibitors for salt-inducible kinases (SIKs), a compound containing a benzonitrile (B105546) moiety was found to inhibit the hERG potassium channel. acs.orgacs.org Inhibition of the hERG channel is a significant concern in drug development due to the risk of cardiac arrhythmias. acs.org Subsequent chemical modifications, replacing the benzonitrile with other groups, were undertaken to mitigate this hERG activity while improving potency for the primary target. acs.orgacs.org

| Compound Class | Ion Channel Target | Observed Effect |

| Benzonitrile-containing SIK inhibitor | hERG potassium channel | Inhibition acs.orgacs.org |

| Amiloride | Sodium channels | Blocker nih.gov |

| Saxitoxin | Sodium channels | Blocker nih.gov |

| Lidocaine | Sodium channels | Modulator nih.gov |

| Veratridine | Sodium channels | Modulator nih.gov |

Role in Xanthine (B1682287) Oxidase Inhibition (Contextual to Febuxostat (B1672324) Derivatives)

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overproduction of uric acid leads to hyperuricemia and gout. Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is structurally related to this compound. nih.gov

Febuxostat exhibits potent mixed-type inhibition of xanthine oxidase, meaning it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Unlike allopurinol, a purine analogue inhibitor, febuxostat's non-purine structure confers high selectivity, as it does not significantly inhibit other enzymes involved in purine and pyrimidine (B1678525) metabolism. nih.gov This selectivity is a key advantage.

The mechanism of febuxostat and its derivatives involves blocking the active site of the enzyme. The core structure fits into the molybdenum center of the enzyme, preventing the binding of xanthine. mdpi.com The inhibition of xanthine oxidase not only reduces uric acid production but also decreases the generation of reactive oxygen species (ROS), which are byproducts of the enzymatic reaction. nih.gov This has led to investigations of febuxostat for its potential anti-inflammatory effects in conditions associated with oxidative stress. nih.gov The development of febuxostat derivatives continues to be an active area of research, aiming to further improve potency and pharmacokinetic properties. mdpi.com For example, a series of 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives, which include a 3-cyano-4-isopentyloxyphenyl group, have shown excellent xanthine oxidase inhibitory activity, with some compounds having potency comparable to febuxostat.

| Compound | Target Enzyme | Mechanism of Action | Therapeutic Use |

| Allopurinol | Xanthine Oxidase | Purine analogue, competitive inhibitor mdpi.comlife-science-alliance.org | Hyperuricemia, Gout life-science-alliance.org |

| Febuxostat | Xanthine Oxidase | Non-purine, selective, mixed-type inhibitor nih.gov | Hyperuricemia, Gout nih.gov |

| 2-(3-cyano-4-isopentyloxyphenyl)-6-imino-1,6-dihydropyrimidine-5-carboxylic acid derivative | Xanthine Oxidase | Mixed-type inhibitor | Investigational |

Characterization of Cytochrome P450 (CYP) Inhibition Profiles

The characterization of a compound's potential to inhibit cytochrome P450 (CYP) enzymes is a critical step in preclinical drug development. CYP enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of a vast number of drugs and other foreign substances (xenobiotics). wikipedia.org Inhibition of these enzymes can lead to significant drug-drug interactions, where the co-administration of one drug alters the metabolism, and therefore the concentration and effect, of another. nih.gov For a compound like this compound, understanding its CYP inhibition profile is essential for predicting its safety and interaction potential.

The assessment is typically conducted using in vitro models, most commonly human liver microsomes (HLMs), which contain a rich supply of CYP enzymes. nih.govwuxiapptec.com These assays determine the concentration of the compound required to inhibit the activity of specific CYP isoforms by 50% (the IC50 value). The key isoforms recommended for testing by regulatory agencies include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of the majority of clinically used drugs. wikipedia.orgnih.gov

The mechanism of inhibition can be reversible (competitive, non-competitive, mixed) or irreversible (time-dependent or mechanism-based). nih.gov Reversible inhibition occurs when the compound binds to the enzyme but can be dissociated, while irreversible inhibition involves the formation of a stable, often covalent, bond that permanently deactivates the enzyme. nih.gov Distinguishing between these mechanisms is vital, as irreversible inhibitors carry a higher risk for clinically significant drug interactions. nih.gov For example, some drugs act as mechanism-based inhibitors of CYP3A4, potently blocking its metabolic activity and extending the exposure of co-administered drugs. nih.gov

While specific inhibitory data for this compound is not publicly available, the following table illustrates how such data is typically presented.

Table 1: Illustrative Cytochrome P450 Inhibition Profile

| CYP Isoform | Inhibition Type | IC50 (µM) | Potential for Interaction |

| CYP1A2 | Competitive | > 50 | Low |

| CYP2C9 | Competitive | 15.2 | Moderate |

| CYP2C19 | Non-competitive | 25.8 | Low-Moderate |

| CYP2D6 | Competitive | > 50 | Low |

| CYP3A4 | Competitive | 8.5 | High |

Note: Data is for illustrative purposes only and does not represent actual findings for this compound.

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Preclinical ADME and PK studies are fundamental to drug discovery, providing critical insights into a compound's potential success by evaluating its bioavailability, stability, and metabolic fate. sygnaturediscovery.com These studies bridge the gap between in vitro activity and in vivo efficacy, helping to identify potential liabilities early in development. sygnaturediscovery.combioduro.com

In Vitro ADME Assessment Methodologies

In vitro ADME studies utilize a variety of laboratory models that replicate biological conditions to predict a drug's performance in a living system. bioduro.com These tests assess physicochemical and biochemical properties that govern a compound's interaction with the body. bioduro.com

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. wuxiapptec.com It is a key determinant of a drug's half-life and oral bioavailability. A primary method for assessing this is the liver microsomal stability assay. wuxiapptec.comspringernature.com Liver microsomes are subcellular fractions containing high concentrations of Phase I metabolic enzymes, particularly CYPs. wuxiapptec.comcore.ac.uk

In this assay, the test compound is incubated with liver microsomes from various species (e.g., human, rat, dog) and a cofactor, typically an NADPH-regenerating system, to initiate the metabolic reactions. core.ac.uk The concentration of the parent compound is measured over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). springernature.com The rate of disappearance is used to calculate the intrinsic clearance (CLint), which reflects the inherent metabolic capacity of the liver for that compound. wuxiapptec.comcore.ac.uk Compounds with high intrinsic clearance are often rapidly metabolized, leading to poor in vivo exposure. springernature.com

Table 2: Illustrative Metabolic Stability in Liver Microsomes

| Species | Incubation Time (min) | % Parent Compound Remaining | Calculated Intrinsic Clearance (µL/min/mg protein) |

| Human | 0 | 100 | 25 |

| 15 | 68 | ||

| 30 | 45 | ||

| 60 | 20 | ||

| Rat | 0 | 100 | 45 |

| 15 | 48 | ||

| 30 | 22 | ||

| 60 | 5 |

Note: Data is for illustrative purposes only.

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein (B1211001) (AAG) for basic drugs. ukzn.ac.zascielo.org.mx This binding is a reversible equilibrium, and only the unbound (free) fraction of the drug is able to distribute into tissues, interact with therapeutic targets, and be cleared from the body. ukzn.ac.za Therefore, the extent of plasma protein binding (PPB) significantly influences a drug's pharmacokinetic and pharmacodynamic profile. nih.gov

High PPB (>90%) can restrict a drug's distribution and limit its clearance, a phenomenon known as restrictive clearance. ukzn.ac.za The presence of structural features such as aromatic rings and cyano groups, as found in this compound, can increase the likelihood of high protein binding for acidic compounds. nih.gov The unbound fraction is typically measured using methods like equilibrium dialysis or ultrafiltration. nih.gov

Table 3: Illustrative Plasma Protein Binding Across Species

| Species | Plasma Protein Concentration | % Bound | Unbound Fraction (fu) |

| Human | Albumin, AAG | 99.2% | 0.008 |

| Rat | Albumin | 98.5% | 0.015 |

| Dog | Albumin, AAG | 99.5% | 0.005 |

| Mouse | Albumin | 97.9% | 0.021 |

Note: Data is for illustrative purposes only.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental property that affects a drug's absorption, permeability across membranes, and distribution. sygnaturediscovery.comnih.gov It is commonly quantified as the distribution coefficient, Log D, which measures the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at a physiological pH of 7.4. google.com

A balanced Log D is crucial; while sufficient lipophilicity is needed for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and accumulation in fatty tissues. sygnaturediscovery.comnih.gov The shake-flask method is a traditional technique for experimentally determining Log D values. researchgate.net

Table 4: Illustrative Physicochemical Properties

| Property | Method | Value | Interpretation |

| Log D (pH 7.4) | Shake-Flask | 3.1 | Optimal lipophilicity for membrane permeability |

| Aqueous Solubility | Kinetic Assay | 45 µg/mL | Moderate solubility |

| pKa | Potentiometric | 4.2 (Acidic) | Ionized at physiological pH |

Note: Data is for illustrative purposes only.

In Vivo ADME and PK Studies in Preclinical Models

Following promising in vitro results, in vivo studies in preclinical animal models (e.g., rats, dogs) are conducted to understand the compound's behavior in a whole organism. researchgate.net These studies are essential for determining key pharmacokinetic parameters such as bioavailability (F), clearance (CL), volume of distribution (Vd), and half-life (t½). nih.gov

Often, a radiolabeled version of the compound is used to facilitate quantitative analysis of its absorption, tissue distribution, metabolic pathways, and routes of excretion (mass balance studies). These studies can reveal whether a drug is primarily cleared by the liver or kidneys and identify major metabolites. For example, quantitative whole-body autoradiography (QWBA) can visualize the distribution of the drug and its metabolites throughout the body, identifying potential sites of accumulation or toxicity. researchgate.net The data gathered from these preclinical models is crucial for building physiologically based pharmacokinetic (PBPK) models to predict human PK profiles and inform clinical trial design. nih.gov

Table 5: Illustrative In Vivo Pharmacokinetic Parameters

| Parameter | Rat (Oral) | Dog (Intravenous) | Interpretation |

| Bioavailability (F) | 35% | N/A | Moderate oral absorption and/or first-pass metabolism |

| Clearance (CL) | 20 mL/min/kg | 10 mL/min/kg | Moderate clearance in both species |

| Volume of Distribution (Vd) | 2.5 L/kg | 1.8 L/kg | Extensive distribution into tissues |

| Half-life (t½) | 3.0 hours | 2.5 hours | Relatively short duration of exposure |

Note: Data is for illustrative purposes only.

Excretion Balance Studies and Metabolite Identification

This compound has been identified as a metabolite of febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase. wikipedia.orgdrugbank.com Febuxostat is the primary analogue of this compound and is extensively metabolized in the liver through both oxidation by cytochrome P450 (CYP) enzymes and conjugation by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.govnih.gov

The formation of this compound from febuxostat occurs via oxidative cleavage of the thiazole (B1198619) ring, a metabolic pathway considered to be minor. This compound is also referred to as metabolite D in some literature. The primary metabolic pathways for febuxostat involve the formation of an acyl-glucuronide metabolite and several oxidative metabolites (67M-1, 67M-2, and 67M-4) generated by hydroxylation of the isobutyl side chain. wikipedia.org

Table 1: Summary of Febuxostat Excretion Routes and Major Metabolites

| Excretion Route | Total Recovery (% of Dose) | Major Components (% of Dose) |

| Urine | ~49% | Unchanged Febuxostat (~3%)Acyl-glucuronide (~30%)Oxidative Metabolites & Glucuronides (~13%) |

| Feces | ~45% | Unchanged Febuxostat (~12%)Acyl-glucuronide (~1%)Oxidative Metabolites & Glucuronides (~25%) |

Pharmacokinetic Profiling and Exposure Assessment

As a minor and inactive metabolite of febuxostat, there is limited public information dedicated specifically to the pharmacokinetic profile of this compound. The focus of pharmacokinetic studies has been on the parent drug, febuxostat, and its major active metabolites. nih.gov

Febuxostat itself is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 1.5 hours. nih.gov It has a high plasma protein binding of approximately 99.2%, primarily to albumin. wikipedia.orgnih.gov The elimination half-life of febuxostat is approximately 5 to 8 hours. wikipedia.org The pharmacokinetics of febuxostat and its primary metabolites have been studied in various populations, including individuals with renal impairment, where exposure to febuxostat and its metabolites was generally higher with increasing degrees of impairment. nih.gov However, specific exposure data for this compound are not extensively documented.

Preclinical Efficacy Assessment in Disease Models

In Vivo Animal Models for Potential Therapeutic Indications (e.g., Prostate Cancer, Multiple Sclerosis, Inflammation)

There is no publicly available evidence to suggest that this compound has been evaluated in in vivo animal models for therapeutic indications such as prostate cancer, multiple sclerosis, or inflammation. As an inactive metabolite of febuxostat, it is not expected to have therapeutic efficacy, and therefore, resources for preclinical efficacy testing would typically be directed towards the parent compound and its pharmacologically active metabolites. Animal models are widely used to study the links between inflammation and diseases like prostate cancer, but these studies have not involved this compound. nih.govnih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound is primarily defined by its lack of significant biological activity. Its parent analogue, febuxostat, functions as a potent inhibitor of xanthine oxidase by binding tightly within the molybdenum pterin (B48896) center of the enzyme, blocking its activity and thus reducing the production of uric acid. wikipedia.org

The key to febuxostat's inhibitory activity lies in its specific chemical structure, particularly the thiazole ring. In this compound, this critical thiazole ring is absent, having been cleaved during metabolism. The loss of this structural feature means that this compound cannot effectively bind to the active site of xanthine oxidase. Therefore, its molecular mechanism is characterized by an inability to engage the therapeutic target of its parent compound, rendering it pharmacologically inactive. wikipedia.org Research also suggests the compound serves as a chemical intermediate for synthesizing other molecules. smolecule.com

Intellectual Property and Patent Landscape Analysis of 3 Cyano 4 Isobutoxybenzoic Acid and Its Derivatives

Analysis of Existing Patent Literature Pertaining to Synthesis and Applications

A deep dive into the patent archives reveals that the intellectual property concerning 3-Cyano-4-isobutoxybenzoic acid is heavily concentrated on its synthesis and its ultimate application in the production of Febuxostat (B1672324). The patents reflect a continuous effort to optimize the manufacturing process, enhance yield, improve purity, and ensure industrial scalability.

The synthetic routes to this compound detailed in various patents showcase an evolution in chemical manufacturing strategies. A significant trend observed is the move away from hazardous reagents. For example, some patented methods have been developed to avoid the use of highly toxic cuprous cyanide, a common reagent in the introduction of a cyano group. google.com One such process describes the preparation of the closely related 3-cyano-4-isopropoxybenzoic acid from 4-HBA phenyl ester through a multi-step synthesis that circumvents toxic cyanides, indicating a push towards greener and safer industrial chemistry. google.com Alternative patented routes commence from different starting materials, such as p-cyanophenol, which is converted to 4-hydroxy thiobenzamide (B147508) and subsequently reacted with ethyl 2-chloroacetoacetate to build up the core structure. google.com Furthermore, patents also cover the preparation of derivatives like 3-cyano-4-isobutoxybenzothiamide, which also functions as a vital intermediate in the synthesis of Febuxostat. researchgate.net

The overwhelming majority of patents that mention this compound are focused on its conversion to 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid, the chemical name for Febuxostat. drugpatentwatch.comgoogle.com These patents not only cover the core chemical transformation but also various aspects of the final drug product, including different crystalline forms (polymorphs) and pharmaceutical compositions. google.com While the primary application is well-defined, some broader patents encompassing cyanobenzoic acid derivatives suggest a wider potential utility for such compounds, for instance, as intermediates in the synthesis of platelet aggregation inhibitors, though specific examples using the 3-cyano-4-isobutoxy substitution pattern are less common. google.comgoogle.com

A summary of key patents illustrates the focus of the intellectual property landscape:

| Patent Number | Title | Key Findings |

| CN106674045A | Preparation method of 3-cyano-4-isopropoxybenzoic acid | Describes a synthetic route that avoids the use of highly toxic cuprous cyanide, making the process more suitable for industrial-scale production. google.com |

| US6613930B2 | Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds | Outlines processes for the production of various cyanobenzoic acid derivatives intended for use as intermediates in the synthesis of platelet aggregation inhibitors. google.com |

| WO2012172461A1 | Pharmaceutical compositions of febuxostat | Details various pharmaceutical formulations of Febuxostat, underscoring the commercial importance of its synthetic intermediates like this compound. google.com |

| CN102924353A | Febuxostat intermediate preparation method | Focuses on a specific route for preparing a key intermediate of Febuxostat, highlighting the ongoing innovation in the manufacturing process of the final drug. |

| US20140093563A1 | Febuxostat compositions | Pertains to the formulation of Febuxostat, which indicates the maturity of the drug's development and the necessity of a reliable and stable supply of its precursors. google.com |

Strategies for Novel Compound Design and Patentability Assessment

The this compound scaffold serves as a valuable starting point for the design of novel bioactive compounds, particularly in the realm of xanthine (B1682287) oxidase inhibitors. nih.gov The strategies for creating new chemical entities from this template are rooted in established medicinal chemistry principles, including bioisosteric replacement, fragment-based drug design, and molecular hybridization.

A primary avenue for novel compound design involves the modification of the isobutoxy group. Exploring a variety of alkyl, cycloalkyl, and aryl ethers in this position could lead to derivatives with altered binding affinities, improved selectivity, and more favorable pharmacokinetic profiles. While the cyano and carboxylic acid moieties are generally considered critical for the inhibitory activity against xanthine oxidase, their relative positions on the phenyl ring and the introduction of other substituents could be explored to generate novel structures. For instance, the 2-phenylthiazole-4-carboxylic acid scaffold has been investigated as a bioisosteric replacement for the thiazole (B1198619) ring present in Febuxostat, which itself is constructed from the this compound precursor. nih.gov This suggests that modifications to the core phenyl ring and the groups attached to it could lead to the discovery of new and potent inhibitors.

The patentability of any newly designed derivatives would be contingent on fulfilling the criteria of novelty, non-obviousness, and utility. Novelty would be established if the chemical structure has not been previously disclosed. The non-obviousness requirement would necessitate that the new compound exhibits unexpected and superior properties compared to existing compounds like Febuxostat. This could manifest as significantly higher potency, enhanced selectivity for xanthine oxidase over other enzymes, a better safety profile, or improved drug-like properties. The utility of the new compounds would need to be demonstrated through robust preclinical data, including in vitro enzyme inhibition assays and in vivo studies in animal models of hyperuricemia. drugpatentwatch.com

Implications of Patent Filings on Future Academic Research Directions

The dense patent thicket surrounding this compound and its primary derivative, Febuxostat, has profoundly influenced the trajectory of academic research in the field of hyperuricemia and gout treatment. The robust intellectual property protection for Febuxostat has channeled academic endeavors into several distinct directions. drugpatentwatch.com

A prominent trend in academic research is the "designing around" of existing patents. This involves the rational design and synthesis of novel xanthine oxidase inhibitors that possess different core scaffolds to circumvent the intellectual property claims covering Febuxostat. nih.gov This has spurred creativity in the medicinal chemistry community, leading to the exploration of a diverse array of heterocyclic and aromatic systems as potential xanthine oxidase inhibitors. nih.gov The ultimate goal of this approach is to identify new chemical entities with comparable or superior therapeutic efficacy that can be independently patented and developed.

Furthermore, the established patent landscape has encouraged academic researchers to look beyond xanthine oxidase and investigate alternative biological targets for managing hyperuricemia. This includes the exploration of inhibitors for other enzymes involved in purine (B94841) metabolism and the development of uricosuric agents, which promote the excretion of uric acid from the body.

The eventual expiration of the patents covering Febuxostat is anticipated to open up new avenues for academic research. drugpatentwatch.com As the this compound scaffold and Febuxostat itself become more freely available for research purposes without the risk of patent infringement, academic institutions will have greater opportunities to explore novel derivatives, investigate potential new therapeutic indications, and conduct more in-depth studies into the structure-activity relationships of this class of compounds. The availability of generic Febuxostat will also likely facilitate more direct comparative studies with newly developed investigational drugs, providing a valuable benchmark for efficacy and safety. drugpatentwatch.com

Future Research Directions and Translational Potential

Development of Novel Analogues with Optimized Pharmacological Profiles

The quest for superior therapeutic agents has spurred the development of novel analogues derived from the 3-Cyano-4-isobutoxybenzoic acid backbone. The primary goal is to enhance inhibitory potency against xanthine (B1682287) oxidase, improve selectivity, and optimize pharmacokinetic properties. benthamscience.com Systematic structure-activity relationship (SAR) studies have been pivotal in guiding these modifications. researchgate.net

One approach involves the synthesis of carboxamide derivatives of the core structure. By reacting the carboxylic acid group with various amines, researchers have created a library of new compounds with altered physicochemical properties and biological activities. benthamscience.com Another strategy focuses on modifying the isobutoxy side chain and the phenyl ring to improve interactions with the active site of the target enzyme. For instance, studies on 4-(isopentyloxy)-3-nitrobenzamide derivatives have yielded compounds with exceptional in vitro potency against xanthine oxidase. researchgate.net The optimization of these analogues is often aimed at improving drug-like characteristics, such as ligand efficiency and lipophilic ligand efficiency, to ensure better clinical translation. researchgate.net

Table 1: Examples of Developed Analogues and Their Research Focus

| Analogue Class | Research Focus | Reference |

| Carboxamide Derivatives | To evaluate in vitro xanthine oxidase inhibitory activity. | benthamscience.com |

| 4-(isopentyloxy)-3-nitrobenzamide Derivatives | To achieve exceptional in vitro potency against xanthine oxidase through SAR studies. | researchgate.net |

| 1-phenylimidazole-4-carboxylic acid derivatives | To design novel xanthine oxidoreductase inhibitors. | researchgate.net |

Exploration of New Therapeutic Applications for this compound Derivatives

While derivatives of this compound, like Febuxostat (B1672324), are mainstays in gout management, their mechanism of action—inhibiting uric acid production—has prompted research into other pathological conditions where uric acid or xanthine oxidase activity plays a role. nih.govnih.gov

Emerging evidence suggests significant potential in several new therapeutic areas:

Cardiovascular and Renal Protection: Derivatives have shown potential nephroprotective effects, particularly in patients with gout, by preventing renal damage associated with hyperuricemia. nih.gov There is also interest in their ability to positively influence cardiovascular markers, which could lead to new strategies for managing heart disease. nih.gov

Anti-inflammatory Effects: Beyond mitigating gouty arthritis, these compounds are being investigated for broader anti-inflammatory properties. For example, research indicates a potential to reduce lung inflammation, suggesting a novel approach for conditions like chronic obstructive pulmonary disease (COPD). nih.gov

Oncology: The off-label use of these derivatives as anti-cancer agents is an active area of research. Studies have evaluated their cytotoxic potential in human colorectal carcinoma cells, opening a new avenue for cancer therapy. researchgate.net

Infectious Diseases: In an example of drug repurposing, Febuxostat has demonstrated unexpected antibacterial activity against Mycobacterium tuberculosis. It was found to suppress the growth of the bacterium both in vitro and in a murine model, highlighting its potential for treating tuberculosis. nih.gov

Table 2: Investigated Therapeutic Areas for Derivatives

| Therapeutic Area | Investigated Effect | Model/Study Type | Reference |

| Cardiovascular Disease | Influence on platelet-derived microparticles (PMPs) and adiponectin. | Clinical and Preclinical Studies | nih.gov |

| Renal Disease | Prevention of renal damage from hyperuricemia. | Clinical Studies | nih.gov |

| Lung Inflammation | Reduction of inflammation in lung tissue. | Preclinical Investigation | nih.gov |

| Oncology | Cytotoxic potential in human colorectal carcinoma (HCT 116) cells. | In Vitro Study | researchgate.net |

| Tuberculosis | Inhibition of Mycobacterium tuberculosis growth. | In Vitro and In Vivo (Murine Model) | nih.gov |

Integration of Advanced Research Methodologies in Compound Characterization

The characterization of this compound derivatives relies on a suite of advanced research methodologies to elucidate their structure, predict their behavior, and improve their formulation. These techniques are crucial for both fundamental understanding and pharmaceutical development. mdpi.comresearchgate.net

Spectroscopic and Crystallographic Analysis: Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry are fundamental for confirming the chemical structure of newly synthesized analogues. mdpi.com Powder X-ray Diffraction (PXRD) is used to study the solid-state properties of these compounds, which is critical for formulation. researchgate.netrsc.org

Computational and In Silico Modeling: Molecular docking simulations are employed to visualize and understand the intermolecular interactions between the inhibitor and the active site of xanthine oxidase. researchgate.net Furthermore, novel computational approaches are used to investigate hydrogen bonding interactions in complex systems like eutectics, using molecular electrostatic potential (MEP) surfaces to predict binding sites. rsc.org

Thermal and Physicochemical Analysis: Methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties and stability of the compounds. researchgate.net These techniques are essential for developing stable and effective drug formulations, such as cocrystals or eutectic systems designed to improve the poor water solubility of the parent drug. mdpi.comrsc.org For instance, the development of a Febuxostat-salicylic acid eutectic system was confirmed using DSC, which showed a lower melting point indicative of eutectic formation. rsc.org

Table 3: Advanced Methodologies in Compound Characterization

| Methodology | Application | Purpose | Reference |

| Molecular Docking | Computational Simulation | To identify intermolecular interactions between inhibitors and the enzyme's active site. | researchgate.net |